3-Ethyl-8-fluoro-isochromen-1-one
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Overview
Description
3-Ethyl-8-fluoro-isochromen-1-one is a chemical compound with the molecular formula C11H9FO2 and a molecular weight of 192.19 g/mol. It belongs to the class of isochromen-1-ones, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-fluoro-isochromen-1-one can be achieved through a metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides . This method involves the use of mild reaction conditions and generally results in good to excellent yields. The reaction conditions typically include the use of a chiral directing group to achieve stereocontrol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-fluoro-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form
Scientific Research Applications
3-Ethyl-8-fluoro-isochromen-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-fluoro-isochromen-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-isochromen-1-one: Known for its antioxidant and antiplatelet activities.
3-[1-(3-benzoylphenyl)ethyl]-1H-isochromen-1-one: Exhibits anti-inflammatory and antioxidant activities.
Uniqueness
3-Ethyl-8-fluoro-isochromen-1-one is unique due to the presence of both an ethyl and a fluoro group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other isochromen-1-ones that may lack these functional groups.
Properties
CAS No. |
864814-72-2 |
---|---|
Molecular Formula |
C11H9FO2 |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-ethyl-8-fluoroisochromen-1-one |
InChI |
InChI=1S/C11H9FO2/c1-2-8-6-7-4-3-5-9(12)10(7)11(13)14-8/h3-6H,2H2,1H3 |
InChI Key |
MABPVJQBYUTNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=CC=C2)F)C(=O)O1 |
Origin of Product |
United States |
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